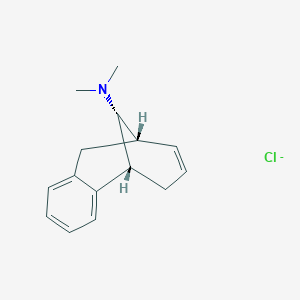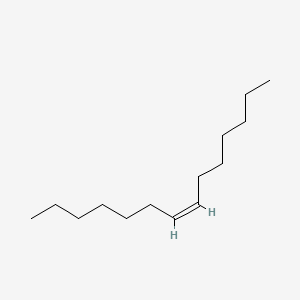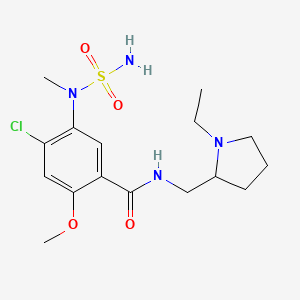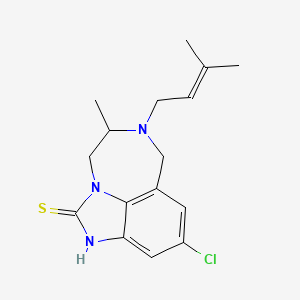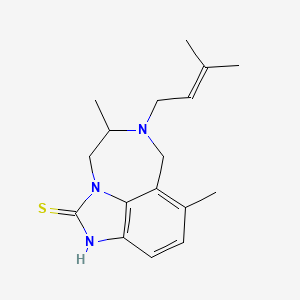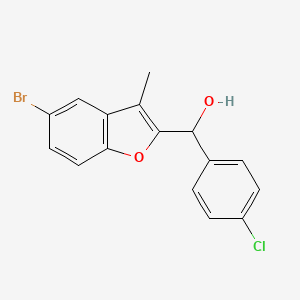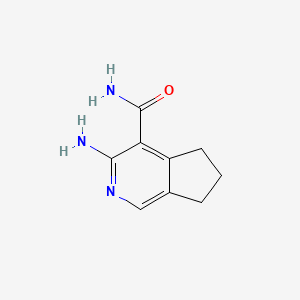
Eas7Q7M4PZ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eas7Q7M4PZ is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in various chemical reactions, making it a valuable subject of study in fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eas7Q7M4PZ involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:
Substitution Reactions: These reactions involve the replacement of one functional group in the precursor compound with another, often using reagents such as halogens or alkyl groups.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, often employing reagents such as hydrogen peroxide or sodium borohydride.
Cyclization Reactions: These reactions involve the formation of ring structures within the molecule, often using catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound in large quantities while maintaining high purity and consistency. Key steps in the industrial production process include:
Raw Material Preparation: Ensuring the availability of high-quality precursor compounds.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification and Isolation: Using techniques such as chromatography and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Eas7Q7M4PZ undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert this compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Eas7Q7M4PZ has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Eas7Q7M4PZ involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: this compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: The compound can bind to cellular receptors, triggering signaling pathways that lead to physiological responses.
Eigenschaften
CAS-Nummer |
2305917-60-4 |
|---|---|
Molekularformel |
C20H27N3O5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-[4-[(5S)-5-[[(2-methyl-4-oxopentan-2-yl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one |
InChI |
InChI=1S/C20H27N3O5/c1-14(24)10-20(2,3)21-11-17-12-23(19(26)28-17)16-6-4-15(5-7-16)22-8-9-27-13-18(22)25/h4-7,17,21H,8-13H2,1-3H3/t17-/m0/s1 |
InChI-Schlüssel |
KOVBACRZSNHHBV-KRWDZBQOSA-N |
Isomerische SMILES |
CC(=O)CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Kanonische SMILES |
CC(=O)CC(C)(C)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


